molecular formula C12H12ClNO2 B2409836 4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole CAS No. 303985-56-0

4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole

Cat. No.: B2409836
CAS No.: 303985-56-0
M. Wt: 237.68
InChI Key: LXDHHPMOHNLHNY-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole is an organic compound with a complex structure that includes a chlorophenoxy group and an oxazole ring

Preparation Methods

The synthesis of 4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:

Scientific Research Applications

4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole has several scientific research applications:

Comparison with Similar Compounds

4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole can be compared with similar compounds such as:

Biological Activity

4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

The molecular formula of this compound is C13H14ClN2O2. The compound features a chlorophenoxy group, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for selected microorganisms are summarized in Table 1.

MicroorganismMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. Notably, it shows promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The enzyme inhibition data is presented in Table 2.

EnzymeIC50 (µM)
CYP2D60.5
CYP3A41.0

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells and human enzymes. Its chlorophenoxy group may facilitate binding to these targets.

Case Study 1: Anticancer Potential

In a recent study involving human colorectal cancer cells (DLD-1), the compound demonstrated significant cytotoxicity with an EC50 value of 270 nM. It was observed to induce apoptosis through the cleavage of PARP and DNA laddering, indicating its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of this compound against multidrug-resistant Staphylococcus aureus. The study reported that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Research Applications

The unique structure of this compound makes it a valuable building block in medicinal chemistry. Its potential applications include:

  • Drug Development : As a lead compound for designing new antimicrobial agents.
  • Agricultural Chemistry : Investigated for use in developing herbicides due to its chlorophenoxy moiety.

Properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDHHPMOHNLHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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